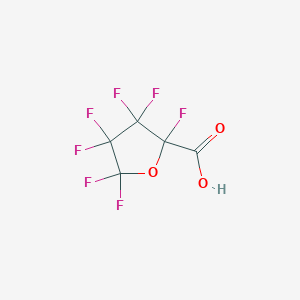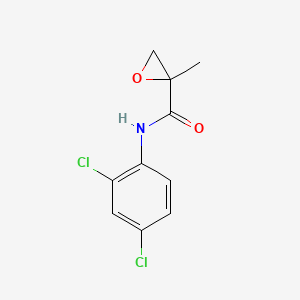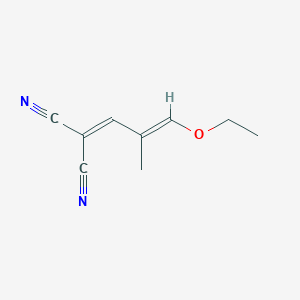
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate
Übersicht
Beschreibung
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is a complex organic compound known for its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of trifluoromethyl, phenyl, chloro, nitro, and sulfonate functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by sulfonation and subsequent substitution reactions to introduce the trifluoromethyl and phenyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized thiophene compounds .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate involves its interaction with molecular targets through various pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity, allowing it to form strong bonds with target molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate include:
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-carboxylate
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-amine
- 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-aldehyde
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which confer unique reactivity and stability. The presence of the sulfonate group, in particular, enhances its solubility and makes it suitable for a wider range of applications compared to its analogs .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl] 5-chloro-4-nitrothiophene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO5S2/c12-10-8(16(17)18)5-9(22-10)23(19,20)21-7-3-1-6(2-4-7)11(13,14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRBYMNTCHGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042705.png)
![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)


![1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3042713.png)








![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
